Icomucret sodium

Description

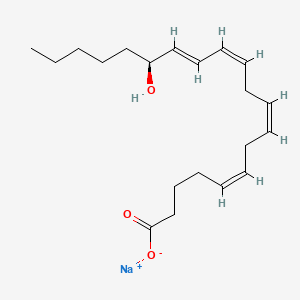

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

339046-14-9 |

|---|---|

Molecular Formula |

C20H31NaO3 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

sodium;(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |

InChI |

InChI=1S/C20H32O3.Na/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23;/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23);/q;+1/p-1/b5-4-,10-8-,11-9-,17-14+;/t19-;/m0./s1 |

InChI Key |

RQVLCLFGGVMPGP-OMIIFBLASA-M |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O.[Na+] |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Icomucret Sodium

Modulation of Ocular Surface Physiology

The ocular surface is protected by a layer of mucins, which are essential for lubrication and defense against pathogens. Icomucret (B1674358) sodium has been shown to influence the secretion of these critical proteins from the epithelial cells of the cornea and conjunctiva. ncats.ioncats.iodryeye-society.com

Stimulation of Mucin-1 (MUC1) Secretion in Human Conjunctival and Corneal Epithelial Cells

Research has demonstrated that Icomucret sodium induces the secretion of membrane-bound mucins from human conjunctival and corneal epithelial cells. ncats.ioncats.io Specifically, it has been shown to stimulate the release of Mucin-1 (MUC1), a transmembrane mucin synthesized by the stratified epithelia of the cornea and conjunctiva. ncats.ionih.govarvojournals.org MUC1 is believed to play a role in the spreading of the tear film and in preventing the adhesion of foreign materials and pathogens to the ocular surface. nih.govarvojournals.org

In in vitro studies, segments of human bulbar conjunctival tissue were incubated with this compound. ncats.io The secretion of various mucins into the surrounding media was then measured. These experiments revealed that this compound, at concentrations ranging from 10⁻⁸ to 10⁻⁶ M, stimulated the secretion of conjunctival mucins in a dose-dependent manner. ncats.io Significant increases in total mucin secretion were noted at a concentration of 10⁻⁷ M, with a maximal response, representing a greater than 50% increase compared to controls, observed at 10⁻⁶ M. ncats.io Immunoassays confirmed that this increase was specifically due to the differential stimulation of MUC1 secretion. ncats.io

| This compound Concentration | Effect on Mucin Secretion | Specific Mucin Affected |

|---|---|---|

| 10⁻⁸ M - 10⁻⁶ M | Concentration-dependent stimulation | MUC1 |

| 10⁻⁷ M | Significant increase in total mucin secretion | |

| 10⁻⁶ M | >50% increase above control levels (maximum response) |

Differential Mucin Secretion Profile: Absence of Effects on MUC2, MUC4, and MUC5AC Release

A key finding in the study of this compound's effect on mucin secretion is its specificity. While it significantly stimulates the release of MUC1, immunoassays have shown no detectable effects on the secretion of other mucins, namely MUC2, MUC4, and MUC5AC. ncats.io This differential secretion profile suggests a targeted mechanism of action on specific pathways or cell types involved in MUC1 production and release. MUC2 and MUC5AC are gel-forming mucins, while MUC4 is another transmembrane mucin. nih.govresearchgate.net

Eicosanoid Pathway Regulation

Eicosanoids are signaling molecules derived from arachidonic acid that are heavily involved in inflammation. 4open-sciences.org this compound has been shown to modulate this pathway by inhibiting the formation of key pro-inflammatory eicosanoids. ncats.ioncats.io

Inhibition of Leukotriene B4 (LTB4) Formation

In vitro studies have demonstrated that this compound inhibits the formation of Leukotriene B4 (LTB4). ncats.ioncats.io LTB4 is a potent pro-inflammatory mediator that is synthesized from arachidonic acid and plays a central role in attracting and activating immune cells like neutrophils, monocytes, and eosinophils to sites of inflammation. ncats.ioarchbronconeumol.orgcreative-proteomics.com By inhibiting LTB4 formation, this compound can potentially reduce the inflammatory response. hmdb.ca

Suppression of 12-Hydroxyeicosatetraenoic Acid (12-HETE) Formation

Alongside its effects on LTB4, this compound also suppresses the formation of 12-Hydroxyeicosatetraenoic Acid (12-HETE). ncats.ioncats.io 12-HETE is another metabolite of arachidonic acid, produced via the 12-lipoxygenase pathway, and is implicated in various physiological and pathological processes. nih.govwikipedia.org It is considered a pro-inflammatory mediator in certain contexts. nih.gov

| Eicosanoid | Effect of this compound | Primary Function of Eicosanoid |

|---|---|---|

| Leukotriene B4 (LTB4) | Inhibition of formation | Pro-inflammatory, chemoattractant for immune cells |

| 12-Hydroxyeicosatetraenoic Acid (12-HETE) | Suppression of formation | Pro-inflammatory mediator |

Proposed Mechanism: Modulation of 5-Lipoxygenase (5-LO) Activity

The inhibitory effects of this compound on the formation of both LTB4 and 12-HETE are thought to be due to its modulation of 5-lipoxygenase (5-LO) activity. ncats.ioncats.io 5-LO is a key enzyme in the biosynthesis of leukotrienes from arachidonic acid. creative-proteomics.comnih.gov The observation that this compound does not affect the formation of Prostaglandin E2 (PGE2), which is synthesized via the cyclooxygenase pathway, further supports the hypothesis that its primary target within the eicosanoid cascade is the 5-LO pathway. ncats.iohmdb.ca By modulating 5-LO, this compound can effectively reduce the production of downstream pro-inflammatory mediators. nih.gov

Analysis of Prostaglandin E2 (PGE2) Synthesis in the Presence of this compound

Research into the effects of this compound on the arachidonic acid cascade has revealed a selective inhibitory profile. While the compound has been shown to inhibit the formation of leukotriene B4 (LTB4) and 12-hydroxyeicosatetraenoic acid (12-HETE), studies have indicated no significant changes in the formation of Prostaglandin E2 (PGE2). ncats.iohmdb.ca This suggests that the inhibitory action of this compound is likely due to the modulation of the 5-lipoxygenase (5-LO) pathway, rather than the cyclooxygenase (COX) pathways responsible for PGE2 synthesis. ncats.iohmdb.ca

Prostaglandins (B1171923), such as PGE2, are key mediators of inflammation and are synthesized from arachidonic acid by COX enzymes. core.ac.uk The lack of effect on PGE2 production by this compound distinguishes its mechanism from that of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target COX enzymes. 4open-sciences.org

Table 1: Effect of this compound on Eicosanoid Synthesis

| Eicosanoid | Effect of this compound | Pathway Primarily Affected |

|---|---|---|

| Leukotriene B4 (LTB4) | Inhibition | 5-Lipoxygenase (5-LO) |

| 12-HETE | Inhibition | 12-Lipoxygenase (12-LO) |

| Prostaglandin E2 (PGE2) | No change determined | Cyclooxygenase (COX) |

Immunomodulatory Properties

This compound exhibits several immunomodulatory effects, influencing various aspects of the adaptive immune response. ncats.ioncats.io These properties have been observed in different in vitro and in vivo models.

Inhibition of Mixed Lymphocyte Reaction

This compound has been shown to inhibit the mixed lymphocyte reaction (MLR). ncats.iohmdb.cancats.io The MLR is an in vitro assay that mimics the recognition of foreign tissues, where T-lymphocytes from two genetically different individuals are co-cultured, leading to T-cell activation and proliferation. marinbio.com The inhibition of this reaction by this compound suggests a potential to modulate T-cell mediated immune responses. marinbio.comhotspotthera.com

Induction of Murine Cytotoxic Suppressor T Cell Generation

Studies in murine models have demonstrated that this compound can induce the generation of cytotoxic suppressor T cells. ncats.iohmdb.cancats.io These specialized T cells, also known as regulatory T cells (Tregs), play a crucial role in maintaining immune tolerance and preventing excessive immune responses. wikipedia.org Specifically, a subset of CD4+ T helper cells can induce CD8+ cytotoxic T cells to become suppressor cells, which are characterized as CD25+–Foxp3+ regulatory T cells and function to reduce inflammation. wikipedia.org The induction of these cells by this compound points to a mechanism for downregulating immune-mediated inflammation. frontiersin.org

Attenuation of Interferon Production in Murine Lymphoma Cells

This compound has been observed to decrease the production of interferon by murine lymphoma cells. ncats.iohmdb.cancats.io Interferons are a group of signaling proteins that play a critical role in the immune response to pathogens and in tumor surveillance. cancer.govnih.gov By attenuating interferon production in this context, this compound may modulate the cellular immune response in specific pathological conditions. nih.gov

Table 2: Summary of Immunomodulatory Effects of this compound

| Immunomodulatory Activity | Observed Effect | Implication |

|---|---|---|

| Mixed Lymphocyte Reaction | Inhibition | Modulation of T-cell mediated immune recognition |

| Murine Cytotoxic Suppressor T Cell Generation | Induction | Promotion of immune tolerance and suppression of inflammation |

| Interferon Production in Murine Lymphoma Cells | Attenuation | Modulation of cellular immune responses |

Interplay with 15-Lipoxygenase (15-LO) Activation by Interleukin-4 (IL-4) and Interleukin-13 (IL-13)

Recent findings have highlighted the role of the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) as potent activators of the 15-lipoxygenase (15-LO) enzyme in mononuclear cells. ncats.iohmdb.cancats.io this compound itself is the 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a product of the 15-LO pathway. ncats.io

The induction of 15-LO by IL-4 and IL-13 is a significant finding, as 15-LO and its products are often associated with anti-inflammatory effects, in contrast to the pro-inflammatory products of the 5-LO and 12-LO pathways. hmdb.canih.gov Research has shown that IL-4 and IL-13 can induce the expression of 15-LO in human peripheral blood monocytes and orbital fibroblasts. nih.govnih.gov This induction process involves signaling pathways that include the tyrosine phosphorylation of Jak2 and Tyk2. nih.gov The interplay between this compound and the IL-4/IL-13-induced activation of 15-LO suggests a complex regulatory role in inflammatory processes. google.com

Table 3: Interplay of this compound with the IL-4/IL-13/15-LO Axis

| Molecule | Role | Interaction |

|---|---|---|

| Interleukin-4 (IL-4) | Cytokine | Activator of 15-Lipoxygenase (15-LO) expression |

| Interleukin-13 (IL-13) | Cytokine | Activator of 15-Lipoxygenase (15-LO) expression |

| 15-Lipoxygenase (15-LO) | Enzyme | Catalyzes the formation of 15-HETE (Icomucret) |

| This compound (15(S)-HETE) | 15-LO Product | Potential feedback regulation on inflammatory pathways |

Preclinical Research Methodologies and Experimental Models in Icomucret Sodium Studies

In Vitro Cellular Models for Ocular Surface Investigations

In the preclinical assessment of ophthalmic compounds, various in vitro cellular models are utilized to investigate the mechanisms of action and potential efficacy at a cellular level. These models provide a controlled environment to study cellular responses to new chemical entities.

Application of Human Conjunctival and Corneal Epithelial Cell Cultures

Human conjunctival and corneal epithelial cells, sourced from donor tissues, are cultured to form monolayers or multi-layered structures that mimic the surface of the eye. These cultures are instrumental in studying the effects of compounds on cell viability, proliferation, migration, and the expression of inflammatory markers. For a compound like icomucret (B1674358) sodium, these cell cultures would be essential to understand its direct effects on the primary cells of the ocular surface.

Utilization of Rabbit Corneal Epithelial Cells (CECs) and Lacrimal Gland Acinar Cells (LGACs)

Rabbit-derived cells are frequently used in ophthalmic research due to anatomical and physiological similarities to the human eye. Rabbit Corneal Epithelial Cells (CECs) are used to assess wound healing and toxicity. nih.gov Lacrimal Gland Acinar Cells (LGACs) are crucial for studying the mechanisms of tear secretion. arvojournals.orgnih.govarvojournals.org Investigating icomucret sodium in these models would provide insights into its potential effects on corneal repair and tear production.

Protocols for Inducing Inflammatory Conditions in In Vitro Systems (e.g., Hyperosmotic Media, Benzalkonium Chloride)

To simulate the inflammatory conditions of ocular surface diseases like dry eye, in vitro models are often subjected to stressors. Hyperosmotic media mimics the high salt concentration found in the tears of dry eye patients, which can induce an inflammatory response in cultured corneal and conjunctival cells. nih.gov Benzalkonium chloride (BAK), a common preservative in eye drops, is also used to induce inflammation and cell damage in these in vitro systems. arvojournals.org Evaluating this compound under these induced inflammatory conditions would be a key step in determining its anti-inflammatory potential.

In Vivo Animal Models for Pathophysiological Assessment

Following in vitro studies, in vivo animal models are employed to understand the effects of a compound in a complex biological system, providing insights into its efficacy and mechanism of action in a living organism.

Canine Models of Inflammatory Arthritis (e.g., Carrageenan-Induced)

Canine models of inflammatory arthritis, such as the carrageenan-induced model, are used to evaluate the anti-inflammatory and analgesic properties of new drug candidates. Carrageenan, when injected into the paw, induces a localized inflammatory response characterized by swelling, pain, and cellular infiltration. The reduction of these inflammatory markers would be a primary endpoint in assessing the efficacy of this compound in such a model.

Ocular Surface Disease Models, Including Dry Eye Syndrome and Keratoconjunctivitis Sicca

Various animal models are used to replicate the conditions of dry eye syndrome and keratoconjunctivitis sicca (KCS). These can include models where tear production is reduced surgically or pharmacologically, or where environmental stress is used to induce ocular surface damage. arvojournals.orgnih.gov In canine models of KCS, the efficacy of a treatment is often assessed by measuring tear production and observing clinical signs of ocular health. nih.govvcahospitals.com The evaluation of this compound in these models would be critical to understanding its potential as a therapeutic agent for dry eye disease.

As of now, specific data from studies applying these methodologies to this compound are not available in the public domain.

Advanced Analytical Techniques for Preclinical Evaluation

The assessment of a compound's efficacy in preclinical models requires precise and sensitive analytical techniques to quantify biological responses. These methods are crucial for measuring changes in mucin secretion and inflammatory markers.

Quantitative and Qualitative Assays for Mucin Secretion (e.g., Dot-blot Immunoassay, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis, Western Blotting)

Mucins are high-molecular-weight glycoproteins that are essential for the protective and lubricating properties of the tear film. nih.gov Evaluating the effect of a secretagogue like this compound necessitates accurate measurement of mucin levels.

Dot-blot Immunoassay: This technique allows for the rapid detection and semi-quantitative analysis of specific proteins from a liquid sample. nih.gov Samples are spotted directly onto a membrane, which is then incubated with a primary antibody specific to the mucin of interest (e.g., MUC5AC). A secondary antibody conjugated to an enzyme is used for detection, producing a signal whose intensity correlates with the amount of protein. It is a cost-effective method for screening a large number of samples. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting: These techniques are used together for the definitive identification and quantification of proteins. srmist.edu.inneobiotechnologies.com SDS-PAGE first separates proteins from a sample based on their molecular weight. srmist.edu.in The separated proteins are then transferred from the gel to a membrane (Western blotting), where they are identified using specific antibodies, similar to the dot-blot method. nih.govsrmist.edu.in This two-step process provides more specific data than a dot-blot by confirming the protein's molecular weight, which is crucial for distinguishing between different mucin types. nih.govneobiotechnologies.com

| Analytical Technique | Principle | Key Advantage | Key Limitation |

| Dot-blot Immunoassay | Direct binding of protein to a membrane followed by antibody-based detection. | High-throughput and cost-effective for screening. | Does not separate proteins by size; semi-quantitative. nih.gov |

| SDS-PAGE | Electrophoretic separation of proteins based on molecular weight. neobiotechnologies.com | Provides information on protein size and purity. | Not used for quantification on its own. |

| Western Blotting | Transfer of size-separated proteins to a membrane for specific antibody-based detection. srmist.edu.in | Highly specific detection and quantification of a target protein. nih.gov | More labor-intensive and time-consuming than dot-blot. nih.gov |

Biochemical Analysis of Inflammatory Mediators (e.g., LTB4 Levels)

Inflammation is a key component of dry eye disease. arvojournals.org The analysis of inflammatory mediators in tear fluid or ocular tissues provides direct evidence of a compound's anti-inflammatory activity. Leukotriene B4 (LTB4) is a potent lipid mediator that promotes neutrophil chemotaxis and activation. Its levels can be quantified using highly sensitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), which provides a precise measure of the inflammatory state of the ocular surface.

Assessment of Inflammatory Responses (e.g., Erythema, Edema)

In addition to biochemical markers, physical signs of inflammation are evaluated in preclinical models. In some animal models of ocular inflammation, such as graft-versus-host disease (GVHD), clinical features are scored to assess the severity of the inflammatory response. arvojournals.org These can include:

Erythema: Redness of the eyelid margins is graded as a measure of vasodilation and inflammation. arvojournals.org

Edema: Swelling of the conjunctiva or eyelids is another key indicator of an inflammatory response.

These clinical scores provide a macroscopic assessment of inflammation that complements the molecular data obtained from biochemical assays.

Based on the conducted research, there is currently no publicly available scientific literature or data specifically mentioning "this compound" in the context of preclinical research, immunological assays, lymphocyte reaction analysis, or cytokine profiling.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the "" with a focus on "Immunological Assays for Cellular Responses (e.g., Lymphocyte Reaction Analysis, Cytokine Profiling)" as requested. The complete absence of information on this specific compound prevents the generation of content that would meet the requirements for detailed research findings and data tables.

To fulfill the user's request, verifiable and specific research data on "this compound" would be required.

Broader Pharmacological Implications and Future Research Trajectories

Icomucret (B1674358) Sodium's Contribution to the Understanding of Eicosanoid Biology and Ocular Pathophysiology

Icomucret sodium, chemically known as 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), is a metabolite of arachidonic acid, placing it centrally within the complex signaling network known as the eicosanoid cascade. ontosight.aincats.io Eicosanoids are potent lipid mediators that regulate a vast array of physiological and pathological processes, including inflammation. skinident.world The synthesis of these molecules occurs via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 epoxygenase. skinident.world4open-sciences.org

Research into this compound has been instrumental in dissecting the specific roles of these pathways in the context of ocular inflammation. Its mechanism of action involves the modulation of the 5-lipoxygenase (5-LO) pathway. ncats.io In vitro studies demonstrated that this compound inhibits the formation of leukotriene B4 (LTB4) and 12-HETE. ncats.io LTB4 is a powerful pro-inflammatory mediator known for its potent chemotactic effect on neutrophils, recruiting these immune cells to sites of inflammation. ncats.io

Crucially, the inhibitory effect of this compound was found to be specific. Studies determined that its modulation of the 5-LO pathway did not lead to changes in the formation of Prostaglandin E2 (PGE2), a key product of the COX pathway. ncats.io This specificity helped to clarify the distinct contributions of the LOX and COX pathways in ocular pathophysiology. While COX inhibitors (nonsteroidal anti-inflammatory drugs, or NSAIDs) primarily target prostaglandin-mediated responses like pain and vasopermeability, compounds like this compound highlight the potential of targeting the LOX pathway to specifically inhibit leukocyte-driven inflammation. reviewofoptometry.comnih.govklinikaoczna.pl

Furthermore, the study of this compound brought attention to the 15-lipoxygenase (15-LO) pathway in the eye. The observation that cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), typically associated with Th2-mediated immune responses, are potent activators of 15-LO in mononuclear cells provided a critical link between the adaptive immune system and lipid mediator production on the ocular surface. ncats.ionih.gov

Insights into Ocular Surface Protection and Anti-Inflammatory Pathways Derived from this compound Research

A significant insight from the study of this compound is its role in promoting the eye's innate protective mechanisms. Research revealed that this compound induces the secretion of mucins, particularly membrane-bound MUC1, from human conjunctival and corneal epithelial cells. ncats.io Mucins are essential glycoproteins that form the mucous layer of the tear film, which lubricates the ocular surface, provides a barrier against pathogens, and ensures tear film stability. researchgate.net This discovery presented a novel mechanism for ocular surface protection that goes beyond simple replacement with artificial tears, aiming instead to enhance the eye's own secretory functions. ncats.io

The effect on mucin secretion was found to be concentration-dependent, with significant increases observed at concentrations as low as 10⁻⁷ M. ncats.io This demonstrated that specific lipid mediators could act as potent secretagogues, a concept that has influenced the development of other dry eye therapies.

| Concentration of this compound | Effect on Mucin Secretion | Specific Mucin Affected |

| 10⁻⁸ M - 10⁻⁶ M | Concentration-dependent stimulation of secretion | Primarily MUC1 |

| 10⁻⁷ M | Significant increase in total mucin secretion | MUC1 |

| 10⁻⁶ M | Maximum response (>50% increase above control) | MUC1 |

| Data derived from in vitro studies on human conjunctival tissue. | No detectable effects on MUC2, MUC4, or MUC5AC release were observed. |

From an anti-inflammatory perspective, the primary insight derived from this compound research is the potential for targeted intervention. By specifically inhibiting LTB4 formation, this compound was shown to block the chemotactic signal for neutrophils. ncats.io In vivo models confirmed this, showing that this compound could inhibit LTB4-induced erythema and edema. ncats.io This targeted action contrasts with broader anti-inflammatory agents like corticosteroids, which act further upstream by inhibiting phospholipase A2, thereby blocking all branches of the arachidonic acid cascade. nih.gov Additionally, this compound exhibited immunomodulatory effects, including the inhibition of the mixed lymphocyte reaction and the generation of murine cytotoxic suppressor T cells, suggesting a nuanced role in regulating the immune response at the ocular surface beyond simple anti-inflammation. ncats.io

Conceptual Framework for this compound in Novel Ophthalmic Therapeutic Strategies

The development of this compound for dry eye syndrome was based on a conceptual framework of "tear film oriented therapy." ncats.ionih.gov This strategy aimed to move beyond palliative treatments, such as artificial tears, and instead target the underlying pathophysiology of ocular surface disease by restoring the natural composition and function of the tear film. pharmaexcipients.com

This compound embodied a dual-pronged therapeutic strategy:

Anti-inflammatory/Immunomodulatory Action: By inhibiting the pro-inflammatory 5-LO pathway and reducing LTB4-mediated neutrophil recruitment, the compound aimed to break the cycle of inflammation that is a key driver of dry eye disease. ncats.iomdpi.com

Pro-Secretory Action: By stimulating the secretion of protective mucins from the conjunctival epithelium, the compound aimed to directly address the mucin deficiency and tear film instability that characterize many forms of dry eye. ncats.io

This approach represented a shift towards more targeted, disease-modifying therapies rather than broad immunosuppression. The concept was not just to block inflammatory signals but to simultaneously enhance the eye's endogenous protective barriers. Although the clinical development of this compound was discontinued, this conceptual framework has had a lasting impact. ncats.io The strategy of using secretagogues to treat dry eye has been validated by the subsequent development and approval of other drugs, such as diquafosol (B1208481) sodium, a P2Y2 receptor agonist that also stimulates water and mucin secretion from conjunctival cells. nih.govhku.hk

Future Directions in Drug Discovery and Development Methodologies for Ocular Diseases

The research underpinning this compound has contributed to the evolution of strategies for discovering and developing new treatments for complex ocular diseases.

The targeted approach of this compound underscored the potential of modulating specific arms of inflammatory cascades. This has encouraged further exploration of nuanced molecular targets beyond broad-acting anti-inflammatory agents. Future drug discovery efforts in ophthalmology are increasingly focused on:

Novel Inflammatory Mediators: Investigating other products of the lipoxygenase and cytochrome P450 pathways, as well as targeting key inflammatory hubs like the NLRP3 inflammasome, which has been implicated as a key driver of ocular surface inflammation. 4open-sciences.orgmdpi.com

Targeted Immunomodulation: Developing therapies that block specific protein-protein interactions, such as the binding of LFA-1 to ICAM-1 (the mechanism of lifitegrast), or inhibit specific cytokines like TNF-α. nih.govoculis.com

Endogenous Protective Pathways: Expanding on the secretagogue concept by targeting other receptors and pathways that can stimulate the production of tear components, including lipids and growth factors, to restore tear film homeostasis. nih.govpharmaexcipients.com

Evaluating targeted therapies like this compound requires preclinical models that accurately replicate the multifactorial nature of human ocular diseases. esmed.org The field has seen significant refinement in animal models of dry eye disease, each designed to capture different aspects of its pathophysiology. esmed.org

| Preclinical Model Type | Induction Method | Pathophysiology Mimicked | Animal Species |

| Aqueous-Deficient | Systemic administration of scopolamine (B1681570) (muscarinic antagonist) | Reduced tear production, mimicking aqueous-deficient dry eye. esmed.orgiris-pharma.com | Mouse, Rat |

| Surgical removal of the lacrimal gland (dacryoadenectomy) | Severe aqueous deficiency. esmed.orgfrontiersin.org | Rabbit, Mouse | |

| Botulinum toxin injection into the lacrimal gland | Induces a tear-deficient state without significant inflammation. frontiersin.org | Mouse | |

| Evaporative | Controlled low-humidity environmental chambers | Increased tear evaporation and hyperosmolarity. iris-pharma.com | Mouse |

| Inflammatory/Autoimmune | Spontaneous development in specific genetic strains (e.g., NOD, MRL/lpr mice) | Autoimmune-mediated inflammation of lacrimal and salivary glands, mimicking Sjögren's Syndrome. esmed.orgfrontiersin.org | Mouse |

| Spontaneous Disease | Naturally occurring keratoconjunctivitis sicca | Spontaneous aqueous-deficient dry eye, anatomically closer to humans. esmed.orgresearchgate.net | Dog |

The ongoing development of these models, including those that combine environmental stress with genetic predisposition, is crucial for testing the efficacy of next-generation therapeutics that target specific disease mechanisms. frontiersin.org

The intricate and interconnected nature of the signaling pathways involved in ocular health and disease, such as the eicosanoid cascade, makes them ideal for analysis using systems pharmacology. 4open-sciences.org Ocular quantitative systems pharmacology (QSP) is an emerging field that uses computational modeling to integrate data from diverse sources and simulate how a drug affects the eye as a whole system. nih.gov

These models can:

Predict Pharmacokinetics (PK): Simulate how a drug is absorbed, distributed, and eliminated within the unique, compartmentalized structure of the eye. nih.gov

Model Pharmacodynamics (PD): Link drug concentration at the target site to a cascade of biological responses, such as the inhibition of an enzyme like 5-LOX and its downstream effect on inflammatory cell infiltration. nih.gov

Simulate Disease Progression: Model the complex interplay between different cell types and signaling pathways that drive a disease like dry eye.

By integrating molecular data, preclinical findings, and clinical observations, QSP approaches can help de-risk drug development, optimize therapeutic strategies, and identify novel targets, paving the way for a more predictive and personalized approach to treating ocular diseases. nih.gov

Investigation of Advanced Drug Delivery Systems for Ocular Applications

The effective delivery of therapeutic agents to the eye is a significant challenge in ophthalmology. frontiersin.org The unique anatomical and physiological barriers of the eye, including the cornea, conjunctiva, and the blood-retinal barrier, often impede the penetration and bioavailability of topically administered drugs. nih.govresearchgate.net Conventional ophthalmic formulations like eye drops are often plagued by rapid tear turnover, drainage, and low permeability, leading to a substantial loss of the active compound before it can reach the target tissues. americanpharmaceuticalreview.com To overcome these limitations, research has increasingly focused on the development of advanced drug delivery systems. The investigation of these systems for a compound like this compound is a critical area of future research, aiming to enhance its therapeutic efficacy, prolong its residence time in the eye, and ensure its targeted delivery.

The primary goals for investigating advanced drug delivery systems for a compound like this compound include improving its solubility and stability, increasing its penetration through ocular barriers, and providing controlled, sustained release. frontiersin.org Nanotechnology-based platforms, such as nanoparticles, liposomes, and nanoemulsions, are at the forefront of this research. americanpharmaceuticalreview.commdpi.com

Nanoparticles formulated from biodegradable polymers or lipids can encapsulate this compound, protecting it from enzymatic degradation and improving its transport across cellular membranes. frontiersin.org The small size of these particles facilitates their penetration into ocular tissues. Moreover, their surface can be modified with specific ligands to target them to particular cell types, thereby increasing the drug's concentration at the site of action and minimizing off-target effects.

Liposomes , which are vesicular structures composed of lipid bilayers, offer another promising avenue. They are biocompatible and can encapsulate both hydrophilic and lipophilic drugs. For a compound like this compound, a liposomal formulation could enhance its corneal absorption and prolong its contact time with the ocular surface.

In-situ gelling systems represent another innovative approach. These are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by changes in temperature, pH, or ion concentration. An in-situ gel of this compound could increase its precorneal residence time, leading to improved bioavailability.

The following table summarizes the characteristics of potential advanced drug delivery systems for this compound:

| Delivery System | Potential Advantages for this compound | Key Research Parameters |

| Polymeric Nanoparticles | Enhanced stability, controlled release, potential for targeted delivery. | Particle size, surface charge, encapsulation efficiency, in-vitro release kinetics. |

| Liposomes | Biocompatibility, ability to carry various drug types, improved corneal penetration. | Vesicle size, lamellarity, drug entrapment efficiency, stability. |

| Nanoemulsions | High drug-loading capacity, improved solubility of poorly soluble drugs, enhanced permeability. | Droplet size, zeta potential, drug solubility, thermodynamic stability. |

| In-situ Gels | Prolonged ocular residence time, reduced administration frequency, improved patient compliance. | Gelling time, viscosity, mucoadhesive strength, drug release profile. |

Detailed research into these systems would involve a multi-step process. Initially, the physicochemical properties of this compound would be thoroughly characterized to determine the most suitable delivery platform. This would be followed by the formulation and optimization of the chosen system. For instance, if polymeric nanoparticles were selected, studies would focus on identifying the optimal polymer type, drug-to-polymer ratio, and manufacturing process to achieve the desired particle size and release characteristics.

Subsequent in-vitro studies would evaluate the performance of the formulated this compound delivery system. These studies would assess its cytotoxicity on ocular cell lines, its permeability across corneal cell layers, and its drug release profile in simulated tear fluid. The data from these experiments would be crucial for predicting the in-vivo behavior of the formulation.

The table below illustrates the type of data that would be collected in comparative in-vitro studies of different this compound formulations:

| Formulation | Mean Particle Size (nm) | Encapsulation Efficiency (%) | In-vitro Corneal Permeability (x 10⁻⁶ cm/s) |

| This compound Solution | N/A | N/A | 1.2 ± 0.3 |

| This compound Nanoparticles | 150 ± 25 | 85 ± 5 | 5.8 ± 0.9 |

| This compound Liposomes | 200 ± 30 | 78 ± 7 | 4.5 ± 0.7 |

| This compound In-situ Gel | N/A | 99 ± 1 | 3.1 ± 0.5 |

Ultimately, promising formulations would advance to in-vivo studies in animal models to evaluate their safety, efficacy, and pharmacokinetic profile. The investigation of advanced drug delivery systems holds the key to unlocking the full therapeutic potential of this compound for ocular applications, potentially leading to more effective and patient-friendly treatments for a range of eye diseases.

Q & A

How can I formulate a focused research question for studying Icomucret Sodium using the PICOT framework?

- Methodological Answer : Structure your question around Population (e.g., cellular models or in vivo systems), Intervention (this compound administration), Comparison (control groups or alternative compounds), Outcome (e.g., pharmacokinetic parameters, toxicity thresholds), and Time (duration of exposure or observation). For example: "In murine hepatocytes (P), how does this compound (I) compared to standard hepatoprotective agents (C) affect oxidative stress markers (O) over 72 hours (T)?" This approach ensures alignment with hypothesis-driven experimental design .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and EMBASE with Boolean operators (e.g., "this compound" AND "pharmacokinetics" NOT "industrial synthesis").

- Screen results using PRISMA guidelines to filter primary studies, excluding non-peer-reviewed sources (e.g., ).

- Extract data into a matrix: Compound concentration, Model system, Key findings, Limitations .

Q. How should I design a pilot experiment to assess this compound’s bioavailability?

- Methodological Answer :

- Dose-response curves : Test 3-5 concentrations in triplicate to establish linearity.

- Control groups : Include vehicle-only and positive controls (e.g., known bioavailable analogs).

- Analytical validation : Use HPLC or LC-MS with internal standards to minimize batch variability. Document protocols using IMRaD structure (Introduction, Methods, Results, Discussion) .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s metabolic pathways?

- Methodological Answer :

- Perform meta-analysis of existing studies, categorizing discrepancies by experimental conditions (e.g., pH, temperature, species differences).

- Validate hypotheses using orthogonal assays (e.g., isotopic labeling for metabolite tracking vs. enzyme activity assays).

- Use statistical tools like ANOVA with post-hoc tests to identify confounding variables .

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action in heterogeneous cell populations?

- Methodological Answer :

- Single-cell RNA sequencing : Profile transcriptomic changes in target vs. non-target cells.

- CRISPR-Cas9 screening : Identify gene knockouts that alter this compound efficacy.

- Kinetic modeling : Integrate time-resolved data to infer binding affinities or enzymatic inhibition .

Q. How can I optimize experimental protocols to mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Standardize purification steps using HPLC with predefined purity thresholds (>98%).

- Implement QC/QA checks: NMR, mass spectrometry, and elemental analysis for each batch.

- Use Design of Experiments (DoE) to test factors like reaction time, temperature, and solvent ratios .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-Logistic models to estimate LD50/IC50.

- Bootstrap resampling : Assess confidence intervals for small sample sizes.

- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .

Q. How should I structure the Results section to align this compound findings with my research questions?

- Methodological Answer :

- Organize data by hypothesis: Create subheadings like "Effect on Membrane Permeability" or "CYP450 Inhibition Kinetics."

- Use tables to summarize key parameters (e.g., IC50 values, half-lives) and figures for trends (e.g., time-course plots).

- Cross-reference each result with the original research question to maintain focus .

Ethical and Reproducibility Considerations

Q. How can I ensure reproducibility when sharing this compound research data?

- Methodological Answer :

- Deposit raw data in FAIR-compliant repositories (e.g., Zenodo, Figshare) with unique DOIs.

- Document metaInstrument settings, software versions, and calibration protocols.

- Provide step-by-step protocols on platforms like protocols.io .

Q. What steps are critical for addressing potential biases in this compound studies?

- Methodological Answer :

- Blinding : Randomize sample labeling and blind analysts to treatment groups.

- Negative controls : Include sham treatments to detect assay artifacts.

- Pre-registration : Submit hypotheses and methods to Open Science Framework (OSF) before data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.